Ginsenoside RG4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

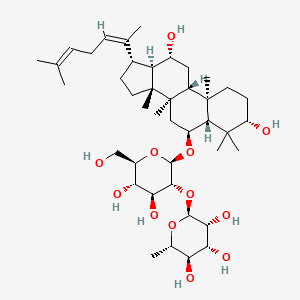

Ginsenoside RG4 is a member of the dammarane family of molecules, which are a class of natural product steroid glycosides and triterpene saponins . It is a rare ginsenoside mainly found in the leaves of Panax ginseng C. A. Meyer and the major protopanaxatriol-type ginsenoside of black ginseng . It exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity .

Synthesis Analysis

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase, at which point dammaranes can be synthesized through dammarenediol synthase .Molecular Structure Analysis

Ginsenosides are triterpene saponins. Most ginsenosides are composed of a dammarane skeleton (17 carbons in a four-ring structure) with various sugar moieties (e.g. glucose, rhamnose, xylose and arabinose) attached to the C-3 and C-20 positions . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .Chemical Reactions Analysis

Ginsenosides can be characterized using in situ methylation with direct analysis in real-time ionization tandem mass spectrometry . The DART ion source provides favorable conditions to methylate hydroxyl groups of ginsenoside instantaneously with tetramethylammonium hydroxide (TMAH), and it can ionize the methylated products at the same time .Physical And Chemical Properties Analysis

Ginsenoside RG4 has a molecular formula of C42H70O12 and a molecular weight of 767 . It is recommended to be stored at 28°C in a dry place .Scientific Research Applications

Sepsis Treatment

Ginsenoside RG4 has been found to have inhibitory activities on cecal ligation and puncture-induced sepsis . It was observed that the Rg4-administered group exhibited a higher survival rate and body weight compared with the untreated control group . Rg4 treatment reduced cytokine levels, including tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as nitric oxide (NO) levels and renal inflammation .

Anti-Inflammatory Properties

Ginsenoside F4 has been found to strongly inhibit p38 mitogen-activated protein kinase (p38 MAPK) activation in the signaling pathway . This suggests that Ginsenoside F4 could have potential applications in the treatment of inflammatory conditions.

Bone Remodeling

Ginsenosides, including F4, have been found to promote proliferation and osteogenesis of osteoblast-related cells, as well as inhibit the activity of osteoclasts . This suggests that Ginsenoside F4 could have potential applications in the treatment of bone-related conditions, such as osteoporosis.

Diabetes Treatment

Ginsenoside F4 has been found to considerably enhance the hyperglycemic state of db/db mice, alleviate dyslipidemia, and help in skeletal muscle glucose uptake . This suggests that Ginsenoside F4 could have potential applications in the treatment of diabetes.

Anti-Tumor Effects

Ginsenosides, including F4, have been found to have anti-tumor effects . This suggests that Ginsenoside F4 could have potential applications in the treatment of cancer.

Neuroprotection

Ginsenosides, including F4, have been found to have neuroprotective effects . This suggests that Ginsenoside F4 could have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside For instance, Ginsenoside Rc, a related compound, has been found to target TNF-α and DRP-1 .

Mode of Action

Ginsenosides are known to exert their functions via interactions with steroidal receptors . For example, Ginsenoside Rg1 acts through the estrogen receptor and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

Ginsenosides have been found to modulate multiple physiological activities . For instance, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury .

Pharmacokinetics

Studies on related ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

Ginsenoside RG4 exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study on Ginsenoside Rg4’s effect on sepsis, it was found that Rg4 can protect mice from cecal ligation and puncture-induced sepsis .

Action Environment

The content of ginsenosides in different parts of the ginseng plant can be affected by various biological and environmental factors . These factors include the type of soil, temperature, light intensity, and water content .

Future Directions

Recent advances in the discovery and evaluation of ginsenosides as cancer therapeutic agents support further pre-clinical and clinical development of these agents for the treatment of primary and metastatic tumors . Ginsenosides may serve as a potential novel therapeutic drug or health product additive in IBD prevention and treatment in the future .

properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside RG4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)